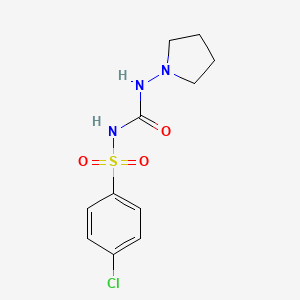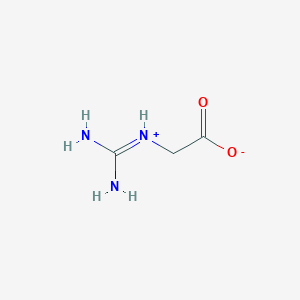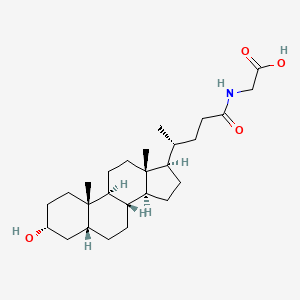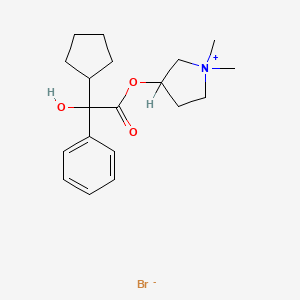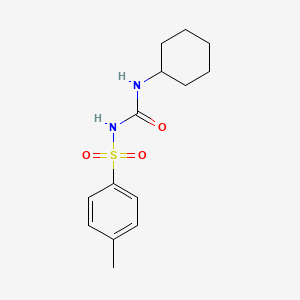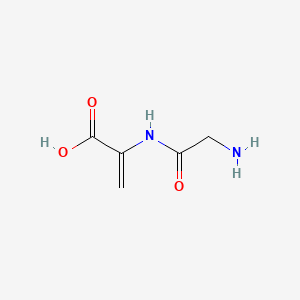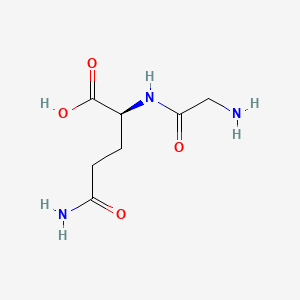
ゴナドレリン塩酸塩
概要
説明
Gonadorelin hydrochloride is a synthetic gonadorelin product, which is a gonadotropin-releasing hormone (GnRH). It is primarily used in veterinary medicine to manage reproductive functions in cattle. Gonadorelin hydrochloride stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland, which are crucial for ovulation and reproductive cycles .
科学的研究の応用
Gonadorelin hydrochloride has several applications in scientific research, particularly in the fields of reproductive biology and veterinary medicine. It is used to:
- Synchronize estrous cycles in cattle to facilitate fixed-time artificial insemination (FTAI).
- Treat ovarian follicular cysts in dairy cows and beef heifers.
- Study the effects of GnRH on reproductive hormones and ovulation .
作用機序
Target of Action
Gonadorelin hydrochloride, also known as Factrel, is a synthetic form of gonadotropin-releasing hormone (GnRH) that primarily targets the anterior pituitary gland . The primary role of this gland is to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for reproductive function .
Mode of Action
Gonadorelin acts as an agonist of the GnRH receptor . It stimulates the synthesis and release of LH and FSH from the anterior pituitary gland . The production and release of FSH are also increased by gonadorelin, albeit to a lesser degree .
Biochemical Pathways
The action of gonadorelin is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . This pulsatility of GnRH secretion is necessary to ensure correct reproductive function. Thus, a single hormone, GnRH, controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .
Pharmacokinetics
Gonadorelin has a distribution half-life of 2 to 10 minutes and a very short terminal half-life of 10 to 40 minutes . It is metabolized by hydrolysis into smaller peptide components . These pharmacokinetic properties impact the bioavailability of gonadorelin, necessitating the use of infusion pumps for its clinical use .
Result of Action
The primary result of gonadorelin’s action is the release of FSH and LH from the anterior pituitary gland . FSH and LH control development in children and fertility in adults . In females, these hormones regulate follicular growth, ovulation, and corpus luteum maintenance. In males, they control spermatogenesis .
準備方法
Gonadorelin hydrochloride is synthesized using solid-phase peptide synthesis, a method commonly used for producing peptides. The synthetic gonadorelin in Gonadorelin hydrochloride has the identical amino acid sequence as endogenous gonadorelin: 5-oxo Pro-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The molecular formula of gonadorelin is C55H75N17O13, and it is formulated as gonadorelin hydrochloride for stability and solubility .
化学反応の分析
Gonadorelin hydrochloride, being a peptide, primarily undergoes hydrolysis and enzymatic degradation rather than typical organic reactions like oxidation or reduction. The major reactions involve the cleavage of peptide bonds by proteolytic enzymes. Common reagents used in these reactions include various proteases, and the major products formed are smaller peptide fragments and amino acids .
類似化合物との比較
Gonadorelin hydrochloride is compared with other GnRH products like Cystorelin, Fertagyl, and Ovacyst. While all these products are used to induce ovulation and manage reproductive cycles in cattle, Gonadorelin hydrochloride is unique due to its flexible dosing regimen, allowing for 2 to 4 mL treatments. Studies have shown that Gonadorelin hydrochloride is as effective as other GnRH products in terms of pregnancy rates and conception risks .
Similar Compounds
Cystorelin: Another GnRH product used for similar purposes in cattle.
Fertagyl: A GnRH product used to induce ovulation.
Ovacyst: A GnRH product used in reproductive management of cattle.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027389 | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-41-1, 51952-40-0 | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gonadorelin hydrochloride exert its effects on the reproductive system?
A1: Gonadorelin hydrochloride mimics the action of naturally occurring GnRH, binding to and activating GnRH receptors in the anterior pituitary gland [, , , ]. This binding triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial hormones for regulating the estrous cycle and ovulation in females, and testosterone production in males [, , ].
Q2: Can the progesterone levels at the time of gonadorelin hydrochloride administration influence its efficacy?
A2: Yes, research indicates that progesterone concentrations at the time of the first gonadorelin hydrochloride treatment can impact LH response and overall ovulatory response []. Specifically, lower progesterone levels at the initiation of a breeding program have been associated with a greater ovulatory response [].
Q3: What is the molecular formula and weight of gonadorelin hydrochloride?
A3: While the provided abstracts do not specify the molecular formula and weight of gonadorelin hydrochloride, this information can be readily found in publicly available chemical databases and resources.
Q4: Are there specific concerns regarding the compatibility and stability of gonadorelin hydrochloride formulations?
A6: One study highlighted the importance of using high-purity gonadorelin acetate (Lutrepulse) due to reported adverse reactions associated with impurities and degradation products in other GnRH formulations []. This emphasizes the need for careful consideration of stability and purity during the manufacturing and storage of gonadorelin products.
Q5: Does gonadorelin hydrochloride exhibit any catalytic properties?
A5: Gonadorelin hydrochloride acts as a hormone analog and does not possess catalytic properties. Its primary function is to mimic GnRH, binding to its receptor and triggering downstream hormonal effects.
Q6: What is known about the structure-activity relationship (SAR) of gonadorelin hydrochloride and its analogs?
A9: While specific SAR details are not discussed in the provided abstracts, research comparing different GnRH analogs, such as gonadorelin diacetate tetrahydrate (Cystorelin) and gonadorelin hydrochloride (Factrel), suggests that even slight structural variations can impact their pharmacokinetic and pharmacodynamic profiles [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



